Boc-2-Methoxy-L-Phenylalanine
Description
Significance of Unnatural Amino Acids in Contemporary Chemical Biology Research
Unnatural amino acids (UAAs) are amino acids that are not among the 20 canonical, genetically encoded protein building blocks. nih.govbitesizebio.com Their synthesis and incorporation into peptides and proteins are of immense interest in chemical biology, protein engineering, and drug discovery. nih.govresearchgate.net By moving beyond the functional limitations of natural amino acids, scientists can introduce novel chemical properties, probes, and reactive handles into biological systems. nih.govfrontiersin.org
The applications of UAAs are diverse and impactful. In protein engineering, they are used to create proteins with enhanced stability, altered substrate specificity, or improved catalytic efficiency. nih.gov For instance, incorporating UAAs with hydrophobic side chains can modify an enzyme's active site to improve its performance. In drug discovery, UAAs serve as crucial components for developing new pharmaceuticals, enabling the creation of molecules with better targeting for specific receptors, such as those on tumor cells. Furthermore, UAAs equipped with fluorescent or photoreactive groups act as sophisticated probes to study protein conformation, interactions, and cellular dynamics. researchgate.net These non-canonical building blocks are indispensable tools for expanding the functional potential of proteins and peptides. frontiersin.org
Boc-2-Methoxy-L-Phenylalanine as a Chiral Amino Acid Derivative
This compound is a synthetic, unnatural amino acid derived from the natural amino acid L-phenylalanine. invivochem.commedchemexpress.com Its structure is defined by two key modifications. First, the amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in peptide synthesis, preventing the amino group from participating in unwanted reactions while other parts of the molecule are being modified. chemimpex.comorgsyn.org
Second, a methoxy (B1213986) group (-OCH₃) is attached at the 2-position (or ortho-position) of the phenyl ring of the phenylalanine side chain. This addition alters the electronic and steric properties of the side chain, influencing how the amino acid interacts with its environment. The designation "L" indicates that the compound retains the stereochemistry of the naturally occurring L-phenylalanine, making it a specific chiral molecule. alfachemic.comsigmaaldrich.com This defined three-dimensional structure is critical for its use in stereoselective synthesis and for its potential interactions within chiral biological systems. nih.gov
Below are the key physicochemical properties of this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 143415-63-8 | invivochem.comalfachemic.comlambda-protein-phosphatase.com |
| Molecular Formula | C₁₅H₂₁NO₅ | invivochem.comalfachemic.comlambda-protein-phosphatase.com |
| Molecular Weight | 295.33 g/mol | invivochem.comsigmaaldrich.comchemscene.com |
| Appearance | White to off-white solid powder | invivochem.comchemimpex.com |
| Melting Point | 157 °C | invivochem.comsigmaaldrich.com |
| Chirality | (S)-configuration | alfachemic.com |
| Hydrogen Bond Donor Count | 2 | invivochem.comalfachemic.com |
| Hydrogen Bond Acceptor Count | 5 | invivochem.comalfachemic.com |
| Rotatable Bond Count | 7 | invivochem.comalfachemic.com |
Research Trajectories and Scope of Academic Inquiry
The primary research application for this compound stems from its specific design as a tool in advanced organic synthesis. It was notably developed for use in C-H activation methodologies . alfachemic.comsigmaaldrich.com Specifically, this unnatural amino acid serves as a substrate in Palladium (Pd)-mediated C-C bond formation reactions. sigmaaldrich.comscientificlabs.co.ukalkalisci.com This type of reaction, pioneered by researchers like Jin-Quan Yu, allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, providing a powerful and efficient route to complex molecules. alfachemic.comsigmaaldrich.com
As a specialized building block, this compound is employed in the synthesis of novel peptides and peptidomimetics. sigmaaldrich.com The presence of the 2-methoxy group can enforce specific conformations or introduce new binding interactions, making it a valuable component in designing molecules with tailored biological activities. Research on other modified phenylalanine derivatives has shown their utility in creating potent and selective ligands for biological targets, such as opioid receptors or HIV capsid proteins. nih.govnih.gov Therefore, the academic inquiry surrounding this compound is focused on its role as a unique structural unit for constructing complex, high-value molecules and for exploring new frontiers in synthetic methodology and medicinal chemistry.
Properties
Molecular Weight |
295.33 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Boc 2 Methoxy L Phenylalanine and Its Analogues
Stereoselective Synthesis Approaches
The creation of the chiral center in phenylalanine derivatives with high stereoselectivity is a paramount challenge in their synthesis. Modern organometallic chemistry offers powerful tools to achieve this, with palladium-catalyzed reactions being at the forefront.
Palladium-Mediated C-C Bond Formation and C-H Activation Strategies
Palladium-catalyzed cross-coupling reactions are instrumental in forming the carbon-carbon bond between the alanine (B10760859) backbone and the methoxy-substituted phenyl ring. A notable approach involves the use of a palladium catalyst to mediate the coupling of an organozinc reagent derived from a protected alanine with an appropriate aryl halide. beilstein-journals.org This method allows for the direct and efficient synthesis of various phenylalanine analogues. beilstein-journals.org
Furthermore, direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing unnatural amino acids. acs.org Palladium-catalyzed C-H activation enables the direct introduction of aryl or other functional groups onto the phenylalanine scaffold, bypassing the need for pre-functionalized starting materials. researchgate.netscientificlabs.co.ukacs.org For instance, the Pd-mediated C-C bond formation can be performed in tandem with reagents like 2-Methylpyridine. sigmaaldrich.comsigmaaldrich.com This methodology, pioneered by researchers like Jin-Quan Yu, has significantly advanced the synthesis of complex amino acid derivatives. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The regioselective activation of the ortho C-H bond of phenylalanine derivatives is often directed by a coordinating group, leading to the desired product with high precision. acs.org
Recent advancements have also highlighted the use of picolinamide (B142947) as a directing group in palladium-catalyzed C-H olefination of phenylalanine derivatives. ntu.ac.uk This strategy is compatible with common amino acid protecting groups and allows for the modification of phenylalanine residues within peptides. ntu.ac.uk The bidentate coordination of the peptide to the palladium catalyst is thought to be crucial for the success of this transformation. ntu.ac.uk
Microwave-Assisted Cross-Coupling Reactions in Derivative Synthesis
Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times and often improving yields. mdpi.com In the context of phenylalanine derivative synthesis, microwave irradiation has been successfully applied to challenging cross-coupling reactions, such as the Negishi coupling. nih.gov This technique has been used for the expedient synthesis of unnatural tyrosine and phenylalanine derivatives, demonstrating its utility in creating structurally diverse amino acids. nih.gov
Microwave technology is not only limited to C-C bond formation but also extends to other transformations, including tandem Heck-Sonogashira reactions for creating functionalized heterocyclic systems. acs.org Furthermore, microwave-assisted solid-phase peptide synthesis (SPPS) using Boc-amino acid nanoparticles has been developed as an environmentally friendly method, allowing for rapid reactions in aqueous media. mdpi.comresearchgate.net This approach overcomes the solubility issues of protected amino acids in water and offers high reaction efficiency. mdpi.com
Protecting Group Chemistry in Amino Acid Synthesis
The strategic use of protecting groups is fundamental to peptide synthesis and the preparation of complex amino acid derivatives. peptide.com These groups temporarily block reactive functional groups, preventing unwanted side reactions during synthesis. peptide.com
Boc-Protection and Deprotection Protocols
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. peptide.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. The Boc group is valued for its stability under a variety of reaction conditions, including those that are nucleophilic or involve hydrogenolysis. rsc.org
Deprotection of the Boc group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA). rsc.orgiris-biotech.de The mechanism involves the formation of a stable tertiary carbocation. total-synthesis.com Alternative and milder deprotection methods have also been developed. For instance, thermal deprotection in continuous flow offers a selective method for removing the Boc group. acs.org Studies have shown that the efficiency of thermal deprotection can be influenced by the structure of the amino acid, with N-Boc glycine (B1666218) deprotecting more efficiently than N-Boc phenylalanine under certain conditions. acs.org Other reagents, such as oxalyl chloride in methanol, have also been reported for the mild and selective deprotection of the N-Boc group at room temperature. rsc.org Mechanochemical methods, involving ball milling with p-toluenesulfonic acid, provide a solvent-free approach to Boc deprotection. scirp.org Deep eutectic solvents (DES) based on choline (B1196258) chloride and p-toluenesulfonic acid have also been employed as both the solvent and catalyst for efficient Boc deprotection. mdpi.com
| Deprotection Method | Reagents/Conditions | Key Features |
| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Common, efficient, but harsh. rsc.orgiris-biotech.de |
| Thermal Deprotection | High temperature in continuous flow | Selective, solvent-dependent. acs.org |
| Mild Acidolysis | Oxalyl chloride in methanol | Room temperature, selective. rsc.org |
| Mechanochemical | p-Toluenesulfonic acid, ball milling | Solvent-free, mild conditions. scirp.org |
| Deep Eutectic Solvent | Choline chloride:p-toluenesulfonic acid | Catalyst and medium, efficient. mdpi.com |
Alternative Protecting Group Strategies (e.g., Fmoc, Alloc, PMB)
In addition to the Boc group, several other protecting groups are employed in peptide synthesis, often in an orthogonal strategy where one group can be removed without affecting the others. iris-biotech.de
Fmoc (9-Fluorenylmethyloxycarbonyl): This is another cornerstone of solid-phase peptide synthesis. iris-biotech.de The Fmoc group is base-labile and typically removed with piperidine (B6355638) in DMF. iris-biotech.detotal-synthesis.com The combination of Fmoc for Nα-protection and acid-labile side-chain protecting groups (like tBu) forms the basis of the most common orthogonal SPPS strategy. iris-biotech.de
Alloc (Allyloxycarbonyl): The Alloc group is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. total-synthesis.comwikidot.com It is cleaved under neutral conditions using a palladium(0) catalyst, making it a valuable tool for orthogonal protection schemes, particularly in the synthesis of cyclic or branched peptides. wikidot.comrsc.org
PMB (p-Methoxybenzyl): The p-methoxybenzyl ether is an acid-labile protecting group often used for hydroxyl or carboxyl groups. It can be removed under conditions similar to those for Boc, but can also be cleaved oxidatively with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), offering an alternative deprotection pathway. total-synthesis.comgoogle.com
Other protecting groups such as Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis, and Troc (2,2,2-trichloroethoxycarbonyl), which is reductively cleaved, further expand the toolbox for complex peptide synthesis. total-synthesis.com
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) iris-biotech.detotal-synthesis.com | Orthogonal to Fmoc, Alloc, Cbz total-synthesis.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) iris-biotech.detotal-synthesis.com | Orthogonal to Boc, Alloc, Cbz total-synthesis.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis wikidot.comrsc.org | Orthogonal to Boc, Fmoc wikidot.com |
| p-Methoxybenzyl | PMB | Acid or oxidative (DDQ) total-synthesis.comgoogle.com | Not fully orthogonal to Boc |
Coupling Reactions and Formation of Complex Architectures
Once the protected amino acid, Boc-2-Methoxy-L-Phenylalanine, is synthesized, it can be incorporated into larger peptide chains or more complex molecular structures through coupling reactions. These reactions involve the activation of the carboxylic acid group of one amino acid to facilitate the formation of an amide bond with the amino group of another. uniurb.itspbu.ru
A variety of coupling reagents have been developed to promote efficient peptide bond formation while minimizing side reactions, particularly racemization. uniurb.it Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic activating agents. uniurb.it Their efficiency is often enhanced by the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which suppress side reactions and reduce the risk of racemization. uniurb.it Phosphonium salts, such as benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP), and uronium salts are also highly effective coupling reagents. nih.gov
The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered amino acids or difficult sequences. Microwave-assisted solid-phase peptide synthesis has been shown to accelerate coupling steps and improve the synthesis of challenging peptides. acs.org The use of Boc-amino acid nanoparticles in aqueous microwave-assisted synthesis further enhances coupling efficiency and presents a greener alternative to traditional methods. mdpi.comresearchgate.net Through the sequential deprotection of the Boc group and coupling with other protected amino acids, complex peptide architectures containing the this compound residue can be constructed.
Amide Bond Formation via HATU, TBTU, HOBt, and DCC/HOBt Mediated Reactions
The formation of an amide bond is a fundamental reaction in the synthesis of peptides and related analogues. Several coupling reagents are employed to facilitate this reaction, each with its own advantages.
HATU, TBTU, and HOBt:
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient coupling reagents that promote rapid amide bond formation with minimal racemization. peptide.comarkat-usa.org HATU is often preferred for its faster reaction rates. peptide.com The addition of 1-hydroxybenzotriazole (HOBt) can further suppress racemization, particularly when using carbodiimide-based methods. peptide.com These reagents are aminium salts, a structural characteristic that contributes to their high reactivity. acs.org They have proven effective in coupling sterically hindered amino acids, including N-methyl and α,α-disubstituted variants. arkat-usa.org For instance, in the synthesis of PF-74 derivatives, HATU was used to couple Boc-L-3,5-difluorophenylalanine amide with N-methyl-4-aminoanisole. nih.gov
DCC/HOBt:
Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates carboxylic acids for amidation. peptide.com When used in conjunction with HOBt, the formation of an OBt active ester intermediate minimizes the risk of racemization. peptide.com While effective, a significant drawback of DCC is the formation of dicyclohexylurea, a byproduct that is largely insoluble in common organic solvents, making it less suitable for solid-phase peptide synthesis (SPPS). peptide.com For SPPS, Diisopropylcarbodiimide (DIC) is often used as an alternative because its corresponding urea (B33335) byproduct is more soluble and can be easily washed away. peptide.com The combination of DIC and HOBt is a widely used protocol in SPPS. peptide.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent | Full Name | Key Features |
|---|---|---|
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Fast reaction rates, low racemization, effective for hindered couplings. peptide.comarkat-usa.org |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Efficient coupling, low racemization. peptide.com |
| HOBt | 1-Hydroxybenzotriazole | Additive used to suppress racemization, especially with carbodiimides. peptide.com |
| DCC | Dicyclohexylcarbodiimide | Forms an insoluble urea byproduct, mainly used in solution-phase synthesis. peptide.com |
| DIC | Diisopropylcarbodiimide | Forms a soluble urea byproduct, suitable for solid-phase synthesis. peptide.com |
Cyclization and Formation of Diketopiperazine Scaffolds
Diketopiperazines (DKPs) are cyclic dipeptides that serve as versatile scaffolds in the synthesis of complex natural products and bioactive molecules. nih.gov The formation of a DKP scaffold often involves the intramolecular cyclization of a dipeptide precursor.
A common method involves the cyclization of a dipeptide ester. For instance, a dipeptide can be formed from an N-protected amino acid (like N-PMB-amino acid) and an amino acid methyl ester. nih.gov Subsequent deprotection of the N-terminus, often under acidic conditions, followed by heating, can induce cyclization to the DKP. nih.govmdpi.commdpi.com The rate of DKP formation can be influenced by the pH, with the unprotonated N-terminal amino group of the dipeptide being more reactive. nih.gov Microwave-assisted heating has also been shown to be an efficient method for promoting cyclization. mdpi.com
For example, the synthesis of mono-Boc-protected DKPs can be achieved by first coupling an N-4-methoxybenzyl (PMB)-protected amino acid with an amino acid methyl ester. nih.gov The resulting dipeptide is then cyclized, followed by the introduction of a Boc protecting group and subsequent removal of the PMB group to yield the desired mono-Boc-DKP. nih.govacs.org This strategy has been successfully applied to a range of amino acids, including phenylalanine derivatives. nih.govacs.org
The formation of DKPs can sometimes be an undesired side reaction in solid-phase peptide synthesis (SPPS), particularly after the deprotection of the second amino acid in the growing peptide chain. acs.org The choice of Fmoc-removal reagent can influence the extent of DKP formation. acs.org
Ugi Four-Component Reactions in Derivative Synthesis
The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. mdpi.comnih.gov It involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.gov This reaction is highly valued for its efficiency and ability to generate diverse molecular scaffolds. mdpi.com
In the context of phenylalanine derivatives, the Ugi-4CR provides a versatile platform for synthesizing a wide array of analogues. nih.gov For instance, di-N-substituted glycyl-phenylalanine derivatives have been synthesized using an Ugi-4CR approach where DL-Phenylalanine ethyl ester isocyanide and paraformaldehyde were used as constant components, while the carboxylic acid and amine components were varied. mdpi.com Similarly, novel phenylalanine derivatives targeting the HIV-1 capsid protein have been synthesized via an Ugi-4CR, starting from an isocyanide derived from Boc-L-3,5-difluorophenylalanine. nih.gov
The Ugi reaction can also be coupled with subsequent cyclization steps. For example, Ugi adducts can be designed to undergo intramolecular cyclization to form heterocycles like diketopiperazines or other complex polycyclic structures. nih.govnih.gov The reaction conditions can be tuned to favor the formation of the desired products. For example, preforming the imine before adding the acid and isocyanide components has been shown to improve the efficiency of the Ugi reaction in certain cases. mdpi.com
Table 2: Components of the Ugi Four-Component Reaction
| Component | Role | Example |
|---|---|---|
| Amine | Provides the N-terminal part of the final product. | Benzylamine mdpi.com |
| Carbonyl | Provides the carbon backbone adjacent to the newly formed amide. | Paraformaldehyde mdpi.com |
| Carboxylic Acid | Provides the acyl group of the final product. | 4-(((benzyloxy)carbonyl) amino)butanoic acid mdpi.com |
| Isocyanide | Provides the C-terminal amide part of the final product. | Ethyl 2-isocyano-3-phenylpropionate mdpi.com |
Derivatization Strategies for Functional Modification
Functional modification of the this compound scaffold is essential for tuning its biological activity and physicochemical properties. This is often achieved through derivatization of the phenyl ring.
Halogenation (e.g., Fluorination, Bromination)
The introduction of halogen atoms, such as fluorine and bromine, onto the phenyl ring of phenylalanine derivatives can significantly impact their properties. mdpi.comnih.gov Halogenation can alter the electronic nature of the aromatic ring, influence binding interactions, and improve metabolic stability. nih.gov
Fluorination: The incorporation of fluorine is a common strategy in medicinal chemistry due to its small size and high electronegativity. nih.gov Fluorinated phenylalanine analogues have been synthesized through various methods, including electrophilic aromatic substitution. nih.gov For example, direct fluorination of 4-borono-L-phenylalanine with reagents like [¹⁸F]AcOF or [¹⁸F]F₂ has been used to prepare radiolabeled tracers for positron emission tomography (PET). nih.gov
Bromination: Bromine atoms can be introduced onto the phenyl ring using brominating agents like N-bromosuccinimide (NBS). The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction. For example, N-Boc-3-bromo-2-fluoro-D-phenylalanine is a useful building block where the bromine atom enables further diversification.
Introduction of Other Functional Groups (e.g., Azido (B1232118), Nitro, Borono)
Besides halogenation, other functional groups can be introduced to impart specific properties or to serve as reactive handles for further modifications.
Azido Group: The azido group is a versatile functional group that can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). rsc.orgnih.gov 4-Azido-L-phenylalanine has been synthesized from L-phenylalanine through a multi-step process involving iodination followed by an Ullman-type coupling with an azide (B81097) source. nih.gov This amino acid can be incorporated into proteins to probe protein-protein interactions. nih.gov
Nitro Group: The nitro group is a strong electron-withdrawing group that can be introduced via nitration of the aromatic ring. sci-hub.se The nitro group can subsequently be reduced to an amino group, which can then be further functionalized. For example, nitration of L-phenylalanine has been used to produce p-nitrophenylalanine. sci-hub.se
Borono Group: The borono group, in the form of a boronic acid or its esters, is another important functional group in medicinal chemistry. mdpi.com Boronic acid derivatives of phenylalanine, such as 4-borono-L-phenylalanine (L-BPA), are used in boron neutron capture therapy (BNCT). researchgate.net The synthesis of L-BPA can be achieved through palladium-catalyzed cross-coupling reactions of iodo-phenylalanine derivatives with a boron source like pinacolborane. researchgate.net
Table 3: Functional Groups for Derivatization
| Functional Group | Introduction Method | Key Applications |
|---|---|---|
| Fluorine | Electrophilic fluorination nih.gov | Modulating electronic properties, metabolic stability, PET imaging. nih.gov |
| Bromine | Electrophilic bromination (e.g., with NBS) | Handle for cross-coupling reactions. |
| Azido | Ullman-type coupling, diazotransfer nih.gov | Bioorthogonal chemistry, "click" reactions. rsc.orgnih.gov |
| Nitro | Nitration sci-hub.se | Electron-withdrawing group, precursor to amino group. sci-hub.se |
| Borono | Palladium-catalyzed cross-coupling researchgate.net | Boron neutron capture therapy (BNCT). researchgate.net |
Boc 2 Methoxy L Phenylalanine As a Strategic Building Block in Peptide and Peptidomimetic Research
Role in Peptide Synthesis
Boc-2-Methoxy-L-phenylalanine serves as a crucial building block in the synthesis of peptides, which are short chains of amino acids. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the amino acid derivative, making it suitable for various chemical reactions in both solid-phase and solution-phase peptide synthesis. chemimpex.com This protected amino acid is particularly valuable in medicinal chemistry for creating peptide-based therapeutics. cymitquimica.com
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides. In this technique, an amino acid is attached to a solid support (resin) and the peptide chain is built up step-by-step. The use of a temporary protecting group on the alpha-nitrogen of the amino acids is essential to prevent uncontrolled reactions. peptide.com The two most common protecting groups for this purpose are Boc and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com
This compound is well-suited for Boc-based SPPS. sigmaaldrich.com The Boc group is stable under the coupling conditions but can be removed with a mild acid, a process that does not break the bond holding the growing peptide to the resin. peptide.com This orthogonality is a key principle in SPPS. peptide.com While Fmoc-based SPPS is more common today, Boc-SPPS remains advantageous for synthesizing peptides that are sensitive to the basic conditions used in Fmoc deprotection, or to reduce issues like peptide aggregation and aspartimide formation. nih.govrsc.org
The general cycle for Boc-SPPS involves:
Deprotection: Removal of the Boc group from the resin-bound amino acid or peptide using an acid like trifluoroacetic acid (TFA). nih.gov
Neutralization: Neutralizing the resulting ammonium (B1175870) salt. nih.gov
Coupling: Adding the next Boc-protected amino acid, which is activated to facilitate the formation of a peptide bond.
Washing: Rinsing the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support using a strong acid, which also removes any side-chain protecting groups. peptide.com
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis involves carrying out the reactions in a solvent. While it can be more labor-intensive than SPPS for long peptides, it is a valuable technique for producing shorter peptides or peptide fragments on a large scale.
In solution-phase synthesis, this compound can be coupled with another amino acid ester using a coupling agent. For instance, research has shown the successful synthesis of dipeptides by reacting an N-protected amino acid with an amino acid methyl ester in the presence of a catalyst. acs.org The resulting dipeptide can then be further elongated. The Boc protecting group is crucial in these steps to ensure that the coupling occurs at the correct position. chemimpex.com
Peptide Elongation Strategies using Modified Amino Acids
The incorporation of modified amino acids like 2-Methoxy-L-phenylalanine into a peptide chain is a key strategy for creating peptides with novel properties. The methoxy (B1213986) group on the phenyl ring can introduce specific steric and electronic effects, potentially influencing the peptide's conformation and biological activity. uni-regensburg.de
During peptide elongation, either in solid-phase or solution-phase, this compound is added to the growing peptide chain just like any other amino acid. The presence of the methoxy group does not typically interfere with standard coupling protocols.
One strategy to minimize side reactions like the formation of diketopiperazines (DKP), especially when proline is the second amino acid in the sequence, is to use a Boc-protected amino acid for the second residue in an otherwise Fmoc-based synthesis. acs.org This highlights the flexibility of using different protecting group strategies to overcome specific synthetic challenges.
Design Principles of Peptidomimetics Incorporating Methoxy-Phenylalanine Moieties
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to improve properties like stability against enzymatic degradation, bioavailability, and receptor selectivity. researchgate.net The design of peptidomimetics often involves altering the peptide backbone or introducing conformational constraints. nih.govmdpi.com
Backbone Modifications for Enhanced Stability
A primary goal in peptidomimetic design is to increase metabolic stability by replacing the amide bonds of the peptide backbone, which are susceptible to cleavage by proteases. researchgate.netnih.gov Common backbone modifications include the introduction of isosteres, which are groups of atoms with similar size and electronic configuration to the amide bond.
Incorporation of Conformationally Restricted Units
Reducing the conformational flexibility of a peptide can lock it into its biologically active shape, leading to increased potency and selectivity. researchgate.net This is often achieved by introducing cyclic structures or sterically demanding groups. mdpi.comlifechemicals.com
The strategic placement of such modified amino acids can induce or stabilize specific secondary structures like β-turns or helical folds, which are often crucial for biological recognition. researchgate.net
Mimicry of Natural Peptides and Proteins
The pursuit of mimicking natural peptides and proteins is a cornerstone of medicinal chemistry and chemical biology. The goal is to create synthetic molecules, or peptidomimetics, that replicate the biological activity of natural peptides but possess enhanced therapeutic properties, such as improved stability against enzymatic degradation, better bioavailability, and higher receptor affinity and selectivity. nih.govmdpi.com A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids, which can enforce specific conformational constraints on the peptide backbone, thereby stabilizing bioactive secondary structures like α-helices and β-turns. google.comnih.gov this compound has emerged as a valuable building block in this context, offering unique steric and electronic properties to guide the development of sophisticated peptide mimics.
The strategic placement of a methoxy group at the ortho-position of the phenylalanine side chain introduces significant conformational constraints. This substitution restricts the rotational freedom around the chi (χ) torsion angles of the side chain, which in turn influences the allowable phi (Φ) and psi (Ψ) backbone dihedral angles. researchgate.netmdpi.com This "conformational locking" effect is instrumental in pre-organizing a peptide into a desired three-dimensional structure that mimics the active conformation of a natural peptide ligand. nih.gov By forcing the peptide into a specific fold, the entropic penalty upon binding to a biological target is reduced, potentially leading to a significant increase in binding affinity.
Detailed research findings highlight how ortho-substitutions can be leveraged to create complex and potent peptidomimetics. For instance, the presence of a 2-methoxy group on a phenyl ring can influence the electronic nature of the aromatic system. This can be critical for modulating non-covalent interactions, such as cation-π or π-stacking, which are often vital for molecular recognition at protein-protein interfaces. nih.gov
A compelling application of such modified building blocks is in the synthesis of macrocyclic peptides. Macrocyclization is a widely used strategy to create conformationally rigid structures that can mimic protein binding epitopes with high fidelity. researchgate.netthieme-connect.com Research has demonstrated that the presence of a 2-methoxy group on a phenylalanine residue can influence intramolecular reactions used for cyclization. While not involving this compound directly, a study on the acid-catalyzed macrocyclization of linear peptides containing a related residue, (4-hydroxy-2-methoxyphenyl)alanine, provides insight. The 2-methoxy group was shown to affect the electronic properties of the aromatic ring, influencing the outcome of intramolecular Friedel-Crafts alkylations designed to form large, constrained rings. This demonstrates the principle that ortho-substitution is a key tactical element in directing the formation of complex peptidomimetic architectures.
The table below summarizes the types of conformational controls and mimicry achievable by incorporating strategically substituted amino acids like this compound into peptide sequences.
| Mimicry Target | Role of this compound | Potential Outcome |
| β-Turn Mimicry | The ortho-methoxy group provides steric bulk, restricting side-chain and backbone torsion angles to favor a turn conformation. | Stabilization of a bioactive loop structure, crucial for many protein-protein interactions. mdpi.com |
| α-Helix Stabilization | Introduction at key positions (e.g., i, i+4) can help nucleate or stabilize helical structures through enforced dihedral angles. | Creation of inhibitors for protein interactions mediated by α-helical domains. nih.gov |
| Receptor Binding Site Mimicry | The methoxy group alters the electronic and steric profile of the aromatic side chain, fine-tuning interactions with the target receptor. | Enhanced binding affinity, selectivity, and potency compared to the natural peptide ligand. nih.gov |
| Macrocyclic Conformation | The substituted aromatic ring can be used as a handle for intramolecular cyclization reactions, locking the peptide into a rigid, bioactive conformation. | Increased proteolytic stability and cell permeability of the resulting peptidomimetic. researchgate.net |
Exploration of Boc 2 Methoxy L Phenylalanine in Chemical Biology and Drug Design Research
Phenylalanyl tRNA Synthetase (PheRS) Substrate Mimics
Boc-2-methoxy-L-phenylalanine serves as a crucial building block in the synthesis of substrate mimics for Phenylalanyl tRNA Synthetase (PheRS), an essential enzyme in protein biosynthesis. nih.govsemanticscholar.org PheRS catalyzes the attachment of phenylalanine to its corresponding tRNA, a critical step for incorporating this amino acid into a growing polypeptide chain. The unique structure and vital function of PheRS make it a promising target for the development of novel antimicrobial agents. semanticscholar.org
In the quest for new antibacterial drugs, researchers have focused on designing molecules that mimic the natural substrate of PheRS, phenylalanyl adenylate (Phe-AMP). nih.govsemanticscholar.org These mimics are intended to act as dual inhibitors, targeting both the phenylalanine and AMP binding sites of the enzyme. One such research effort involved the synthesis of a series of benzimidazole (B57391) derivatives, where this compound was utilized as a key intermediate. nih.govsemanticscholar.org The design of these compounds incorporated a benzimidazole moiety to mimic adenosine, an aryl group linked via an amide or sulfonamide to mimic phenylalanine, and a thiadiazole ring to mimic the ribose component of Phe-AMP. semanticscholar.org
The synthesis of these potential PheRS inhibitors involved the reaction of 5-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine with N-Boc protected L-amino acids, including this compound, to form an amide linkage. semanticscholar.org This was followed by the removal of the Boc protecting group to yield the final aminium salts. The resulting compounds were then evaluated for their antimicrobial activity.
Table 1: Synthesis of Phenylalanyl tRNA Synthetase (PheRS) Substrate Mimics
| Reactant 1 | Reactant 2 | Product | Purpose |
|---|---|---|---|
| 5-(2-(1H-benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine | N-Boc-2-methoxy-L-phenylalanine | Amide intermediate | Formation of the core structure of the PheRS substrate mimic |
Carbonic Anhydrase (CA) Inhibitor Design
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and fluid balance. nih.govfrontiersin.org The inhibition of specific CA isoforms has been identified as a promising therapeutic strategy for a range of conditions, including glaucoma, cancer, and neurological disorders. nih.govfrontiersin.org The design of selective CA inhibitors is an active area of research, with a focus on developing compounds that can target specific isoforms to minimize off-target effects. nih.gov
While direct studies involving this compound in the design of CA inhibitors are not extensively documented in the provided literature, the general principles of CA inhibitor design suggest a potential role for such modified amino acid derivatives. Many CA inhibitors feature a zinc-binding group, such as a sulfonamide, which coordinates to the zinc ion in the enzyme's active site. frontiersin.org The remainder of the inhibitor molecule can be modified to enhance binding affinity and selectivity by interacting with amino acid residues in and around the active site.
The incorporation of amino acid scaffolds, including phenylalanine derivatives, into inhibitor design can provide a framework for introducing diverse chemical functionalities. These functionalities can be tailored to exploit the unique structural features of different CA isoforms. For instance, the methoxy (B1213986) group on the phenyl ring of this compound could potentially engage in specific interactions within the active site of a particular CA isoform, thereby contributing to binding affinity and selectivity.
Table 2: Key Considerations in Carbonic Anhydrase (CA) Inhibitor Design
| Design Element | Purpose | Potential Role of this compound |
|---|---|---|
| Zinc-Binding Group (e.g., sulfonamide) | Anchors the inhibitor to the zinc ion in the active site | Can be incorporated into a larger molecule containing the this compound scaffold |
| Scaffold | Provides a structural framework for the inhibitor | The phenylalanine backbone can serve as a versatile scaffold |
Proteasome and HDAC Inhibitor Development
The proteasome and histone deacetylases (HDACs) are two key cellular targets in cancer therapy. nih.govembopress.org The proteasome is responsible for the degradation of cellular proteins, and its inhibition can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells. nih.gov HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. nih.gov HDAC inhibitors can reverse this process, leading to the re-expression of tumor suppressor genes. embopress.org
The combination of proteasome and HDAC inhibitors has shown synergistic anticancer activity. nih.gov This has led to the development of dual-target inhibitors that can simultaneously block both pathways. nih.gov The design of such dual inhibitors often involves a pharmacophore hybridization strategy, where the structural features of a known HDAC inhibitor are combined with those of a proteasome inhibitor. nih.gov
While the direct use of this compound in the development of dual proteasome-HDAC inhibitors is not explicitly detailed in the provided literature, phenylalanine derivatives are known to be incorporated into the structure of some HDAC inhibitors. researchgate.net For example, phenylalanine-containing hydroxamic acids have been investigated as selective inhibitors of class IIb HDACs. researchgate.net The Boc-protected amino acid, this compound, could serve as a valuable synthetic intermediate in the creation of more complex molecules targeting these enzymes. Its structure offers a scaffold that can be further functionalized to incorporate the necessary zinc-binding group for HDAC inhibition and the reactive moiety for proteasome inhibition.
Table 3: Strategies in Proteasome and HDAC Inhibitor Development
| Strategy | Description | Potential Application of this compound |
|---|---|---|
| Dual Inhibition | Designing a single molecule that inhibits both the proteasome and HDACs | As a building block to link the pharmacophores for both targets |
| Selective HDAC Inhibition | Developing inhibitors that target specific HDAC isoforms | The methoxy-substituted phenyl ring could contribute to isoform selectivity |
Pancreatic Lipase (B570770) Inhibition Studies
Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov The inhibition of this enzyme is a well-established strategy for the management of obesity. nih.gov Orlistat is a clinically approved pancreatic lipase inhibitor that works by forming a covalent bond with the active site of the enzyme. nih.gov The search for new and effective pancreatic lipase inhibitors from both natural and synthetic sources is an ongoing area of research. mdpi.com
Several classes of natural products, including flavonoids, saponins, and polyphenols, have been shown to inhibit pancreatic lipase. mdpi.com In addition, synthetic compounds, such as those with structures analogous to triglycerides, have also been investigated. nih.gov While there is no specific mention of this compound in the context of pancreatic lipase inhibition in the provided literature, the general class of N-tert-butoxycarbonylamino fatty acids has been explored. nih.gov For instance, triesters of glycerol (B35011) with 2-(N-tert-butoxycarbonylamino)oleic acid have been identified as potent inhibitors of human pancreatic lipase. nih.gov
This suggests that N-Boc protected amino acids, including this compound, could serve as valuable starting materials for the synthesis of novel pancreatic lipase inhibitors. The lipophilic nature of the Boc group and the phenyl ring could contribute to the binding of the inhibitor to the active site of the enzyme. The methoxy substituent on the phenyl ring could also play a role in modulating the inhibitory activity.
Table 4: Approaches to Pancreatic Lipase Inhibition
| Inhibitor Class | Mechanism of Action | Potential Relevance of this compound |
|---|---|---|
| Natural Products (e.g., flavonoids) | Non-covalent binding to the active site | Can serve as a scaffold for designing synthetic mimics of natural inhibitors |
| Synthetic Triglyceride Analogs | Covalent or non-covalent binding to the active site | The N-Boc amino acid structure is similar to some known synthetic inhibitors |
HIV Capsid Protein Modulation
The HIV capsid protein (CA) plays a critical role in multiple stages of the viral life cycle, including uncoating, reverse transcription, nuclear import, and assembly. nih.gov This makes it an attractive and clinically unexploited target for the development of new antiretroviral drugs. nih.gov Small molecules that modulate the function of the HIV capsid have shown promise as a new class of anti-HIV agents. mdpi.com
One of the most well-studied HIV capsid inhibitors is PF-74. nih.gov This compound binds to a pocket at the interface of two adjacent CA monomers, disrupting the stability of the viral capsid. researchgate.net Many research efforts have focused on the design and synthesis of novel phenylalanine derivatives based on the structure of PF-74. nih.govmdpi.comnih.gov Boc-L-phenylalanine is a common starting material in the synthesis of these derivatives. mdpi.comnih.gov
The synthetic routes to these novel HIV capsid modulators often involve the coupling of a Boc-protected phenylalanine derivative with another molecular fragment, followed by deprotection and further chemical modifications. nih.govmdpi.com While the provided literature does not specifically mention the use of this compound, its structural similarity to Boc-L-phenylalanine suggests that it could be readily incorporated into these synthetic schemes. The introduction of a methoxy group at the 2-position of the phenyl ring could potentially lead to improved binding affinity, altered pharmacokinetic properties, or a different resistance profile compared to the unsubstituted analogs.
Table 5: Development of HIV Capsid Inhibitors Based on Phenylalanine Derivatives
| Lead Compound | Target | Role of Boc-Phenylalanine Derivatives |
|---|---|---|
| PF-74 | HIV Capsid Protein (CA) | Key starting material for the synthesis of novel analogs |
| 1,2,3-triazole-containing phenylalanine derivatives | HIV Capsid Protein (CA) | Boc-L-phenylalanine used in the synthesis of the core structure |
| 2-pyridone-bearing phenylalanine derivatives | HIV Capsid Protein (CA) | Boc-L-phenylalanine used in the initial amide coupling step |
DNA Gyrase B Inhibitor Research
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a clinically validated target for the development of new antibiotics. nih.gov The enzyme is composed of two subunits, GyrA and GyrB. nih.gov The GyrB subunit contains the ATP-binding site, which is the target of several classes of inhibitors, including the aminocoumarins. nih.gov The discovery of new DNA gyrase B inhibitors with novel scaffolds is a key strategy to overcome the growing problem of antibiotic resistance. researchgate.net
The design of new DNA gyrase B inhibitors often involves the identification of molecules that can effectively compete with ATP for binding to the active site. nih.gov This can be achieved through high-throughput screening of compound libraries or through rational design based on the crystal structure of the enzyme. nih.gov While the provided literature does not specifically mention the use of this compound in the design of DNA gyrase B inhibitors, the general principles of inhibitor design suggest that modified amino acids could be incorporated into novel scaffolds.
The phenylalanine scaffold, for example, could be used as a starting point for the synthesis of new inhibitor series. The Boc-protecting group allows for controlled chemical modifications, and the methoxy-substituted phenyl ring could be used to explore specific interactions within the ATP-binding pocket of GyrB. The development of 2-aminobenzothiazole-based DNA gyrase B inhibitors, for instance, highlights the importance of exploring new chemical space to identify potent and broad-spectrum antibacterial agents. nih.gov
Table 6: Strategies for Discovering DNA Gyrase B Inhibitors
| Approach | Description | Potential Role for this compound |
|---|---|---|
| High-Throughput Screening | Screening large libraries of compounds for inhibitory activity | Could be part of a library of diverse chemical structures |
| Rational Drug Design | Designing inhibitors based on the structure of the ATP-binding site | The methoxy-phenylalanine scaffold could be designed to fit into the active site |
Ligand Design and Structure-Activity Relationship (SAR) Studies
The strategic incorporation of this compound into peptide sequences or small molecules is a cornerstone of modern ligand design. Its unique steric and electronic properties are leveraged to understand and optimize the interaction between a ligand and its biological target.
Rational drug design is a methodical approach to discovering and developing new drugs, often relying on a detailed understanding of the biological target. nih.gov The use of unnatural amino acids like this compound is integral to this process. scientificlabs.co.uk The Boc protecting group enhances the compound's stability and solubility, making it an effective building block for the synthesis of complex peptides. chemimpex.com By introducing the 2-methoxy-phenylalanine moiety, medicinal chemists can create novel compounds with tailored functionalities and potentially enhanced biological activity. chemimpex.com
Computational ligand-based drug design (LBDD) further accelerates these efforts by elucidating the relationship between a compound's structure and its biological activity, an endeavor known as establishing a structure-activity relationship (SAR). nih.gov This process identifies the essential structural features of a ligand that are responsible for its activity, guiding the design of more potent and selective molecules. nih.gov
The introduction of substituents onto a core molecule is a primary strategy for fine-tuning its binding affinity and selectivity for a specific biological target. A key objective is to understand how different functional groups influence these binding interactions.
In SAR studies of compounds targeting dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, the substitution on the phenylpropyl side chain significantly impacted binding affinities. nih.gov For instance, when a hydroxyl group at the 2-position was replaced with a methoxy group, the resulting analog showed decreased affinity for DAT and a loss of enantioselectivity. nih.gov This demonstrates how the 2-methoxy substituent directly modulates the ligand's interaction with the transporter's binding site. Such modifications are crucial for optimizing a drug candidate's efficacy and reducing off-target effects.
| Compound Analog | Target | Effect on Binding Affinity | Enantioselectivity |
| 2-Hydroxy | DAT | High Affinity | Maintained |
| 2-Methoxy | DAT | Decreased Affinity | Abolished |
| 2-Fluoro | DAT | Similar to 2-Hydroxy | Maintained |
This table summarizes the effects of different substituents at the 2-position on dopamine transporter (DAT) binding affinity and enantioselectivity, based on SAR studies. nih.gov
The specific nature of a substituent—including its size, electronic properties, and hydrogen-bonding capability—profoundly influences a molecule's biological activity. nih.gov The 2-methoxy group in this compound provides a clear example of these principles.
In comparative studies, the decreased DAT affinity of the 2-methoxy analog was attributed primarily to steric effects. nih.gov The additional methyl group on the oxygen atom introduces steric hindrance that is absent in the corresponding 2-hydroxy analog. nih.gov This suggests that the size of the substituent at this position is a critical determinant of binding. While the lone electron pairs on the oxygen or the ability to act as a hydrogen bond donor are also considered, the steric bulk of the methoxy group appeared to be the overriding factor in this case. nih.gov This highlights the importance of subtle structural changes in rational drug design and provides valuable insights for future molecular modifications.
Supramolecular Chemistry and Materials Science Applications
Beyond drug design, derivatives of Boc-L-phenylalanine are extensively used in supramolecular chemistry and materials science due to their intrinsic ability to self-assemble into highly ordered nanostructures.
Peptide-based self-assembly is a spontaneous process where molecules organize into well-defined supramolecular structures through noncovalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. preprints.org Aromatic dipeptides, particularly those containing phenylalanine, are well-known for their strong tendency to self-assemble. researchgate.net
The N-terminal Boc protecting group plays a crucial role in this process. Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe), a close analog of the target compound, is a widely studied example. preprints.orgpreprints.org The Boc group, combined with the aromatic phenyl rings, facilitates the formation of ordered structures, such as β-sheets, which serve as the foundation for larger hierarchical assemblies. researchgate.net These interactions drive the organization of individual peptide molecules into stable, functional biomaterials, including hydrogels. researchgate.net
The self-assembly of Boc-phenylalanine derivatives gives rise to a variety of well-defined nanoscale morphologies. The specific structure that forms often depends on experimental conditions. preprints.org
Research has shown that Boc-Phe-Phe can self-assemble into various nanoscale structures, most notably nanospheres and nanotubes. preprints.orgpreprints.org These structures exhibit unique mechanical and piezoelectric properties. preprints.orgpreprints.org For example, triphenylalanine-based peptides have been observed to form solid nanospheres and nanorods. rsc.org Furthermore, other derivatives have been shown to form more complex structures; one dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, first self-assembles into nanotubes which then organize into larger microtapes. preprints.org This hierarchical self-assembly demonstrates the versatility of Boc-protected phenylalanine derivatives as building blocks for creating complex and functional nanomaterials.
Development of Low-Molecular-Weight Gelators
Phenylalanine and its derivatives are recognized as versatile building blocks for the creation of low-molecular-weight gelators (LMWGs). rsc.org These small molecules can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a physical or supramolecular gel. rsc.org The gelation process is driven by a balance of forces that affect solubility and the epitaxial growth of entangled fibrillar structures. rsc.org Key to this process are the non-covalent interactions, such as hydrogen bonding and π-π stacking, between the gelator molecules and between the gelator and solvent molecules. rsc.orgmdpi.com
The chemical modification of phenylalanine at its C- or N-terminus has led to the synthesis of a wide array of LMWGs. rsc.org These softgel materials, formed through the self-assembly of these modified phenylalanine building blocks, can be programmed with precise atomic-level information. rsc.org The resulting gels have shown potential in a variety of applications, including drug delivery, tissue engineering, and environmental remediation for tasks like oil spill recovery and the removal of pollutants. rsc.org For instance, the gelator Boc-L-DOPA(Bn)2-OH has been used to create supramolecular gels that can host and enhance the activity of antioxidant compounds. mdpi.com The self-assembly process allows these materials to respond to external stimuli, a property stemming from the non-covalent nature of the interactions holding the gel network together. rsc.org
Table 1: Examples and Properties of Amino Acid-Based Low-Molecular-Weight Gelators
| Gelator Class | Driving Interactions | Potential Applications |
|---|---|---|
| N- and C-terminus modified Phenylalanine derivatives | Hydrogen bonding, π-π stacking, Hydrophobic interactions | Drug delivery, Tissue engineering, Pollutant removal rsc.org |
| Boc-L-DOPA(Bn)2-OH | Self-assembly into fibrillar networks | Hosting and enhancing antioxidant activity mdpi.com |
Research into Optical Properties (e.g., Fluorescence, Nonlinear Optics)
Derivatives of phenylalanine are subjects of investigation for their potential applications in optical materials, particularly in the field of nonlinear optics (NLO). Nonlinear optical processes, such as second harmonic generation (SHG), occur when a material interacts with high-intensity light, like that from a laser, to produce new optical frequencies. preprints.org This property is dependent on the material lacking a center of symmetry (acentric). preprints.org
Research has been conducted on dipeptides containing Boc-protected p-nitro-L-phenylalanine, which self-assemble into micro-tapes. preprints.orgresearchgate.netpreprints.org These structures have been shown to crystallize in a non-centrosymmetric space group, which is a prerequisite for observing second-order nonlinear optical effects. preprints.orgresearchgate.netpreprints.org Polarimetry measurements of the SHG from Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine revealed a significant nonlinear optical response. preprints.orgresearchgate.netpreprints.org Its effective NLO coefficient (deff) was estimated to be at least 0.52 pm/V, a value only four times lower than that of the established NLO crystal, β-barium borate (B1201080) (BBO). preprints.orgresearchgate.netpreprints.org Similarly, another phenylalanine-based material, L-Phenylalanine L-phenylalaninium bromide, was found to have an SHG efficiency 4.5 times that of potassium dihydrogen phosphate (B84403) (KDP), another standard NLO material. rsc.org These findings suggest that modified phenylalanine structures are a promising class of materials for development in nonlinear optics. preprints.orgresearchgate.netpreprints.org
Table 2: Nonlinear Optical Properties of Phenylalanine Derivatives
| Compound | Crystal System | Key Finding | Reference |
|---|---|---|---|
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | Monoclinic (P2 space group) | Effective SHG coefficient (deff) > 0.52 pm/V. preprints.orgresearchgate.netpreprints.org | preprints.org, researchgate.net, preprints.org |
| L-Phenylalanine L-phenylalaninium bromide (LPLPB) | Monoclinic (P21 space group) | SHG efficiency is 4.5 times that of KDP. rsc.org | rsc.org |
Advanced Chemical Biology Research
Deuterium (B1214612) Labeling in Drug Discovery Research for PK Improvement
Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a technique used in medicinal chemistry to enhance the pharmacokinetic (PK) properties of drug candidates. nih.govacs.org This modification, while subtle, can have a significant impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org The underlying principle is the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. mdpi.com This increased stability can slow down metabolic processes that involve the cleavage of that specific bond. nih.govmdpi.com
The primary benefit of deuteration is often an improvement in metabolic stability, leading to a longer half-life (t½), increased area under the curve (AUC), and higher maximum concentration (Cmax). nih.gov This can potentially allow for lower or less frequent dosing. nih.gov Phenylalanine derivatives are among the many classes of organic molecules where this strategy is applied. mdpi.comresearchgate.net Facile and efficient methods have been developed for the deuteration of these derivatives. For example, using a Palladium on carbon (Pd/C) catalyst in the presence of deuterium oxide (D₂O) allows for selective deuterium incorporation at specific positions on the phenylalanine molecule. researchgate.net Such deuterated amino acids can serve as valuable probes in biological systems or as internal standards for quantifying drug levels in plasma during pharmacokinetic studies. mdpi.comresearchgate.net
Table 3: Deuteration Strategies for Phenylalanine Derivatives
| Method | Catalyst/Reagents | Key Outcome |
|---|---|---|
| H-D Exchange | Pd/C, H₂, D₂O | Selective deuteration at the β-position without racemization; deuteration at the α-position is possible at higher temperatures. researchgate.net |
| H-D Exchange | Pd/C, Aluminum, D₂O | High efficiency and selectivity for H-D exchange on phenylalanine, confirmed by ¹H NMR, ²H NMR, and mass spectrometry. mdpi.com |
Protein Engineering and Genetic Code Expansion Studies utilizing Phenylalanine Derivatives
Genetic code expansion is a powerful technique in protein engineering that enables the site-specific incorporation of non-canonical amino acids (ncAAs), those beyond the 20 common ones, into proteins. frontiersin.orguottawa.ca This technology utilizes engineered aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs that are orthogonal to the host cell's natural machinery. uottawa.caresearchgate.net These engineered pairs recognize a specific codon (often a stop codon like UAG) and insert the desired ncAA at that position during protein translation. frontiersin.org
Phenylalanine derivatives are a prominent class of ncAAs used in these studies. researchgate.net By introducing derivatives with unique functional groups—such as azides, alkynes, or photosensitive moieties—researchers can endow proteins with novel chemical, physical, and biological properties. frontiersin.orguottawa.ca For example, the incorporation of p-azido-L-phenylalanine (AzF) allows for the attachment of probes or other molecules via bio-orthogonal "click chemistry," which has been used to create FRET probes for studying protein-RNA interactions. uottawa.ca Other derivatives, like p-cyano-L-phenylalanine (pCNF), have also been successfully incorporated. researchgate.net This technology provides a precise way to modify proteins, enabling detailed studies of protein function, interaction, and dynamics within living cells. frontiersin.org
Table 4: Examples of Phenylalanine Derivatives in Genetic Code Expansion
| Phenylalanine Derivative | Application/Function |
|---|---|
| p-azido-L-phenylalanine (AzF) | Enables bio-orthogonal "click chemistry" for labeling proteins with probes (e.g., FRET) to study molecular interactions. frontiersin.orguottawa.ca |
| p-fluorophenylalanine | Used as a phenylalanine analog to replace it in cellular proteins for biochemical studies. frontiersin.org |
| p-acetyl-L-phenylalanine (pAcF) | Incorporated into proteins using polyspecific aminoacyl-tRNA synthetase variants. researchgate.net |
| p-cyano-L-phenylalanine (pCNF) | Incorporated into proteins using engineered variants of MjTyrRS. researchgate.net |
Analytical and Computational Methodologies in Research on Boc 2 Methoxy L Phenylalanine
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of Boc-2-Methoxy-L-Phenylalanine, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide a detailed map of the carbon and hydrogen atoms within the molecule.
¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The nine protons of the tert-butoxycarbonyl (Boc) group are expected to appear as a prominent singlet around 1.4 ppm. The protons of the phenylalanine backbone, specifically the alpha-proton (α-H) and the diastereotopic beta-protons (β-CH₂), would resonate further downfield. The α-H typically appears as a multiplet between 4.3 and 4.6 ppm, while the β-protons show complex multiplets, usually between 2.9 and 3.2 ppm. The methoxy (B1213986) group (-OCH₃) protons would produce a sharp singlet at approximately 3.8 ppm. The aromatic protons on the phenyl ring are expected to appear in the range of 6.8 to 7.3 ppm, with their specific splitting patterns determined by the ortho, meta, and para substitution.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, identifying each unique carbon environment. The carbons of the Boc group are typically found at ~28 ppm (methyl groups) and ~80 ppm (quaternary carbon). The backbone carbons, Cα and Cβ, would resonate around 55 ppm and 37 ppm, respectively. The methoxy carbon is expected near 55 ppm. The aromatic carbons would show signals in the 110-158 ppm region, with the carbon attached to the methoxy group appearing at the lower end of this range. The carbonyl carbons from the Boc group and the carboxylic acid are the most deshielded, appearing at approximately 155 ppm and 175 ppm, respectively.
Table 1: Expected ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28 |
| Boc (C(CH₃)₃) | - | ~80 |
| Boc (C=O) | - | ~155 |
| Carboxylic Acid (COOH) | - | ~175 |
| α-CH | ~4.4 (m, 1H) | ~55 |
| β-CH₂ | ~3.1 (m, 2H) | ~37 |
| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |
| Aromatic C-H | ~6.8 - 7.3 (m, 4H) | ~110 - 130 |
Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds. A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The N-H stretching of the carbamate (B1207046) group typically appears around 3300-3500 cm⁻¹. Strong carbonyl (C=O) stretching bands are prominent features: the urethane (B1682113) carbonyl of the Boc group absorbs around 1690-1710 cm⁻¹, while the carboxylic acid carbonyl appears at a higher wavenumber, typically 1710-1730 cm⁻¹. C-O stretching vibrations from the ester-like Boc group and the ether methoxy group would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretch, broad | 2500 - 3300 |
| Carbamate (N-H) | Stretch | 3300 - 3500 |
| Carboxylic Acid (C=O) | Stretch | 1710 - 1730 |
| Carbamate (C=O) | Stretch | 1690 - 1710 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. With a molecular formula of C₁₅H₂₁NO₅, the compound has a monoisotopic mass of approximately 295.14 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts at m/z 296.15 and 318.13, respectively.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through fragmentation analysis. Common fragmentation pathways for Boc-protected amino acids include the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) from the precursor ion. This fragmentation provides evidence for the presence and connectivity of the protecting group.
Chromatographic and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical and chiral purity of this compound.
For chemical purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. Detection is usually performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs, typically around 254 nm.
To determine the enantiomeric purity (the ratio of L- to D-enantiomer), chiral HPLC is required. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating the enantiomers of N-protected amino acids. rsc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal resolution. sigmaaldrich.com These methods are highly sensitive and can quantify undesired enantiomeric impurities at levels of 0.1% or lower. rsc.org
X-ray Crystallography for Structural Elucidation of Assemblies
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, obtaining a single crystal of sufficient quality would allow for the elucidation of its exact molecular conformation, including bond lengths, bond angles, and torsional angles.
While the specific crystal structure for this compound is not prominently available in the literature, studies on similar Boc-protected amino acids and peptides reveal common structural features. researchgate.net These studies show how intermolecular forces, such as hydrogen bonding between the carbamate N-H and the carboxylic acid, dictate the packing of molecules in the crystal lattice. The conformation of the Boc group itself and the orientation of the methoxyphenyl side chain relative to the amino acid backbone could be precisely determined. This information is invaluable for understanding solid-state properties and for computational modeling studies.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools in the study of molecular structures, interactions, and dynamics. For a modified amino acid such as this compound, these methodologies could offer profound insights into its behavior in biological systems, its potential as a building block in peptide synthesis, and its self-assembly properties. However, a comprehensive review of scientific literature reveals a notable scarcity of published research specifically applying these computational techniques to this compound.
The following sections outline the principles of key computational methodologies and the type of information they could yield if applied to this specific compound, while noting the current absence of specific research findings.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the conformational changes and dynamic behavior of a molecule over time.
Current Research Findings: At present, there are no specific molecular dynamics simulation studies in the peer-reviewed literature that focus on this compound. While MD simulations of other phenylalanine derivatives and Boc-protected amino acids exist, a direct application to the 2-methoxy variant has not been reported.
Homology Modeling of Protein Targets
Homology modeling, also known as comparative modeling, is a technique used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template").
Application to this compound: If this compound were part of a peptide designed to interact with a specific protein target for which no experimental structure is available, homology modeling could be used to build a model of that target. This model could then be used for docking studies to predict the binding mode of the peptide.
Current Research Findings: There is no published research that describes the use of homology modeling to study the interaction of protein targets with this compound.
Computational Binding Affinity Calculations
These computational methods are used to estimate the binding free energy between a ligand (in this case, a peptide containing this compound) and a protein. Techniques can range from relatively simple scoring functions to more rigorous but computationally expensive methods like free energy perturbation (FEP) or thermodynamic integration (TI).
Application to this compound: By calculating the binding affinity, researchers could predict how strongly a peptide containing this modified amino acid would bind to its target protein. This is crucial in drug design for optimizing the potency of a potential therapeutic agent.
Current Research Findings: Specific computational binding affinity calculations for this compound with any protein target have not been reported in the scientific literature.
Flexible Alignment Techniques in Ligand Design
Flexible alignment techniques are computational methods used to superimpose molecules based on their 3D structures and chemical features, allowing for conformational flexibility. In ligand design, this helps in understanding the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target.
Application to this compound: If a series of active peptides containing different modifications were being studied, flexible alignment could be used to identify the common structural features responsible for their activity. This could guide the design of new, more potent ligands incorporating this compound.
Current Research Findings: The application of flexible alignment techniques in the context of ligand design involving this compound is not documented in existing research publications.
Quantum Chemical Calculations related to Self-Assembly
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure, geometry, and energetic properties of molecules. These methods are particularly useful for studying non-covalent interactions that drive self-assembly processes.
Application to this compound: These calculations could be used to investigate the intermolecular forces, such as hydrogen bonding and π-π stacking, that may lead to the self-assembly of this compound into larger, ordered structures. Understanding these interactions at a quantum level is key to designing novel biomaterials.
Current Research Findings: While there is research on the self-assembly of other Boc-protected phenylalanine derivatives, specific quantum chemical calculations detailing the self-assembly mechanisms of this compound are not available in the current body of scientific literature.
Data Tables
Due to the lack of specific research data for this compound in the areas of molecular dynamics simulations, homology modeling, binding affinity calculations, flexible alignment, and quantum chemical calculations, no data tables can be generated at this time.
Q & A
Q. What are the recommended methods for synthesizing Boc-2-Methoxy-L-Phenylalanine?
The synthesis typically involves protecting the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) group. A common approach is reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like Hünig’s base (N,N-diisopropylethylamine) under anhydrous conditions. The methoxy group is introduced via selective alkylation or substitution at the ortho position of the phenyl ring. Reaction monitoring using thin-layer chromatography (TLC) or HPLC is critical to confirm intermediate formation. Purification via column chromatography or recrystallization ensures product integrity .
Q. How can the solubility of this compound in various solvents be systematically evaluated?
Solubility studies should employ gravimetric analysis or UV-Vis spectroscopy. Prepare saturated solutions in solvents (e.g., DMSO, ethanol, aqueous buffers) at controlled temperatures (e.g., 25°C, 37°C). Centrifuge to remove undissolved particles, then quantify dissolved compound via HPLC with a calibrated standard curve. Solubility parameters (Hansen solubility parameters) can predict compatibility with solvents, aiding in experimental design for drug delivery or crystallization studies .
Q. What safety precautions are essential when handling this compound?
Based on safety data for structurally similar Boc-protected amino acids:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood to prevent inhalation of fine particles.
- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent degradation.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers design experiments to investigate the role of this compound in enzyme inhibition or protein interactions?
- Kinetic Assays: Use stopped-flow spectrophotometry or fluorescence quenching to measure binding constants (Kd) and inhibition constants (Ki). Vary substrate concentrations while maintaining fixed enzyme and inhibitor levels.
- Structural Analysis: Employ X-ray crystallography or NMR to map binding sites. Molecular docking simulations (e.g., AutoDock) can predict interaction modes.
- Controls: Include negative controls (e.g., unmodified L-phenylalanine) and validate specificity using mutant enzymes .
Q. How can contradictions in kinetic data between studies be resolved?
Contradictions often arise from variations in experimental conditions. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses:
- Replicate Studies: Ensure consistent pH, temperature, and ionic strength.
- Validate Assay Conditions: Compare buffer systems (e.g., Tris vs. phosphate) and enzyme sources (recombinant vs. native).
- Statistical Analysis: Use ANOVA or Bayesian inference to assess significance of observed differences .
Q. What analytical techniques are most reliable for validating the stability of this compound under varying pH or temperature conditions?
- pH Stability: Incubate the compound in buffers (pH 2–12) and analyze degradation products via LC-MS or NMR. Monitor hydrolysis of the Boc group using FT-IR.
- Thermal Stability: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Long-Term Stability: Store aliquots under accelerated conditions (40°C/75% RH) and quantify purity over time using HPLC with a C18 column .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
